molecular formula C10H10BrNO2S B1405367 S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate CAS No. 1624260-49-6

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

Cat. No.: B1405367
CAS No.: 1624260-49-6
M. Wt: 288.16 g/mol
InChI Key: IPJVQSLXRVHCCR-UHFFFAOYSA-N
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Description

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a dimethylcarbamothioate moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate typically involves the reaction of 5-bromo-2-formylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • S-(5-Chloro-2-formylphenyl) dimethylcarbamothioate
  • S-(5-Fluoro-2-formylphenyl) dimethylcarbamothioate
  • S-(5-Iodo-2-formylphenyl) dimethylcarbamothioate

Uniqueness

S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications.

Properties

IUPAC Name

S-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-12(2)10(14)15-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVQSLXRVHCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163104
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-49-6
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 2
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 3
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 4
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 5
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Reactant of Route 6
Reactant of Route 6
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate

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